Cas no 90-99-3 (Chlorodiphenylmethane)

Chlorodiphenylmethane structure
Chlorodiphenylmethane structure
Nome do Produto:Chlorodiphenylmethane
N.o CAS:90-99-3
MF:C13H11Cl
MW:202.679442644119
MDL:MFCD00000855
CID:34581
PubChem ID:7035

Chlorodiphenylmethane Propriedades químicas e físicas

Nomes e Identificadores

    • (Chloromethylene)dibenzene
    • Diphenylmethyl chloride
    • 7-Chloro-1,3-Dihydro-5-(2-Fluorophenyl)-2-Nitromethylene-2H-1,4-Benzodiazepine
    • Benzhydryl chloride
    • alpha-Chlorodiphenylmethane
    • Benzene 1,1'-(chloromethylene)bis
    • Diphenylchloromethane
    • 1,1'-(Chloromethylene)bisbenzene
    • Chlorodiphenylmethane
    • 1,1-DIPHENYLCHLOROMETHANE
    • 1-chloro-1,1-diphenylmethane
    • diphenyl-1-chloromethane
    • Methane,chlorodiphenyl
    • α-Chlorodiphenylmethane
    • 1,1-Diphenylmethyl Chloride
    • Benzene, 1,1'-(chloromethylene)bis-
    • Chloro(diphenyl)methane
    • Methane, chlorodiphenyl-
    • CN9N9AYV4B
    • Chlorodiphenylmethane, 98%
    • ZDVDCDLBOLSVGM-UHFFFAOYSA-N
    • (chlorophenylmethyl)benzene
    • alpha-Chloroditan
    • [Chloro(phenyl)methyl]benzene
    • benzhydrylchloride
    • benzhydryl-chloride
    • diphenylmethylchloride
    • [Chloro(phenyl)methyl]benzene #
    • Benzene,1'-(chloromethylene)bis-
    • diphenyl methylchloride
    • EN300-20926
    • Q-200687
    • AKOS000120659
    • DTXSID10861684
    • NSC76584
    • FT-0622661
    • MFCD00000855
    • F0001-2208
    • EINECS 202-031-7
    • NSC-76584
    • D70178
    • NSC 76584
    • Q27275553
    • 1,1'-(Chloromethylene)bis(benzene)
    • HSDB 2804
    • 90-99-3
    • InChI=1/C13H11Cl/c14-13(11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10,13
    • chloro-diphenyl-methane
    • AI3-11230
    • N-(4-FLUOROPHENYL)ANTHRANILICACID
    • AS-11942
    • AM20041357
    • 1-chloro-1, 1-diphenylmethane
    • UNII-CN9N9AYV4B
    • chlor(diphenyl)methan
    • SCHEMBL151375
    • CS-W015490
    • .ALPHA.-CHLORODIPHENYLMETHANE
    • B1078
    • .ALPHA.-CHLORODITAN
    • diphenymethyl chloride
    • a-Chlorodiphenylmethane
    • CHLORODIPHENYLMETHANE [HSDB]
    • 1,1′-(Chloromethylene)bis[benzene] (ACI)
    • Methane, chlorodiphenyl- (6CI, 8CI)
    • 1,1'(Chloromethylene)bisbenzene
    • DB-057236
    • 1,1'-(Chloromethylene)bisbenzene; Benzhydryl Chloride; ChlorodiphenylmethaneDiphenylchloromethane; Diphenylmethyl Chloride; NSC 76584; alpha-Chlorodiphenylmethane
    • Benzene, 1,1'(chloromethylene)bis
    • DTXCID10810571
    • NS00041106
    • alphaChloroditan
    • MDL: MFCD00000855
    • Inchi: 1S/C13H11Cl/c14-13(11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10,13H
    • Chave InChI: ZDVDCDLBOLSVGM-UHFFFAOYSA-N
    • SMILES: ClC(C1C=CC=CC=1)C1C=CC=CC=1
    • BRN: 607925

Propriedades Computadas

  • Massa Exacta: 202.05500
  • Massa monoisotópica: 202.055
  • Contagem de átomos isótopos: 0
  • Contagem de dadores de ligações de hidrogénio: 0
  • Contagem de aceitadores de ligações de hidrogénio: 0
  • Contagem de Átomos Pesados: 14
  • Contagem de Ligações Rotativas: 2
  • Complexidade: 137
  • Contagem de Unidades Ligadas Covalentemente: 1
  • Contagem de Estereocentros Átomos Definidos: 0
  • Contagem de Estereocentros Átomos Indefinidos: 0
  • Contagem de Stereocenters de Obrigações Definidas: 0
  • Contagem de Stereocenters Indefined Bond: 0
  • Carga de Superfície: 0
  • Contagem de Tautomeros: nothing
  • XLogP3: 3.9
  • Superfície polar topológica: 0

Propriedades Experimentais

  • Cor/Forma: Transparent colorless to yellow liquid
  • Densidade: 1.14 g/mL at 25 °C(lit.)
  • Ponto de Fusão: 15-17 °C (lit.)
  • Ponto de ebulição: 140 °C/3 mmHg(lit.)
  • Ponto de Flash: Fahrenheit: 233.6 ° f < br / > Celsius: 112 ° C < br / >
  • Índice de Refracção: n20/D 1.595(lit.)
  • Coeficiente de partição da água: Slightly soluble
  • PSA: 0.00000
  • LogP: 4.01480

Chlorodiphenylmethane Informações de segurança

  • Símbolo: GHS07
  • Pedir:dangerous
  • Palavra de Sinal:Warning
  • Declaração de perigo: H315,H319
  • Declaração de Advertência: P305+P351+P338
  • Número de transporte de matérias perigosas:UN 3265 8/PG 2
  • WGK Alemanha:3
  • Código da categoria de perigo: 36/38
  • Instrução de Segurança: S26-S36-S24/25
  • Identificação dos materiais perigosos: Xi
  • Classe de Perigo:8
  • Termo de segurança:8
  • PackingGroup:II
  • TSCA:Yes
  • Frases de Risco:R36/37/38
  • Grupo de Embalagem:III

Chlorodiphenylmethane Dados aduaneiros

  • CÓDIGO SH:29036990
  • Dados aduaneiros:

    China Customs Code:

    2903999090

    Overview:

    2903999090 Other aromatic halogenated derivatives. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:5.5% general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2903999090 halogenated derivatives of aromatic hydrocarbons VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:5.5% General tariff:30.0%

Chlorodiphenylmethane Preçomais >>

Empresa No. Nome do Produto Cas No. Pureza Especificação Preço Tempo de actualização Inquérito
Ambeed
A674425-5g
Benzhydryl Chloride
90-99-3 95%
5g
$6.0 2023-09-02
abcr
AB146955-1 kg
Benzhydryl chloride, 98%; .
90-99-3 98%
1kg
€753.60 2023-05-09
Enamine
EN300-20926-5.0g
[chloro(phenyl)methyl]benzene
90-99-3 93%
5g
$29.0 2023-05-03
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd.
B1078-500ML
Benzhydryl Chloride
90-99-3 >95.0%(GC)
500ml
¥2190.00 2024-04-15
Life Chemicals
F0001-2208-0.5g
Chlorodiphenylmethane
90-99-3 95%+
0.5g
$19.0 2023-09-07
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI
B24764-500g
Benzhydryl chloride, 98%
90-99-3 98%
500g
¥7041.00 2023-02-15
Ambeed
A674425-100g
Benzhydryl Chloride
90-99-3 95%
100g
$38.0 2023-06-13
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
125032-100G
Chlorodiphenylmethane
90-99-3
100g
¥2206.28 2023-12-10
TRC
C368015-100g
Chlorodiphenylmethane
90-99-3
100g
$ 114.00 2023-09-08
TRC
C368015-50g
Chlorodiphenylmethane
90-99-3
50g
$ 80.00 2023-09-08

Chlorodiphenylmethane Método de produção

Método de produção 1

Condições de reacção
1.1 Reagents: 1-Hydroxybenzotriazole ,  Thionyl chloride Solvents: Dichloromethane
Referência
Thionyl chloride-benzotriazole in methylene chloride. A convenient solution for conversion of alcohols and carboxylic acids expeditiously into alkyl chlorides and acid chlorides by simple titration
Chaudhari, Sachin S.; Akamanchi, Krishnacharya G., Synlett, 1999, (11), 1763-1765

Método de produção 2

Condições de reacção
1.1 Reagents: Tin tetrachloride
Referência
A simple method for the conversion of adamantyl, benzyl and benzyhydryl alcohols to their corresponding bromides and chlorides and the transhalogenation of adamantyl, benzyl, benzhydryl and tertiary alkyl bromides and chlorides
Amrollah-Madjdabadi, A.; Pham, Tung N.; Ashby, E. C., Synthesis, 1989, (8), 614-16

Método de produção 3

Condições de reacção
1.1 Reagents: Titanium tetrachloride ,  Ammonia borane Solvents: Diethyl ether ;  0 °C; 1 min, 0 °C; 0.5 h, rt; rt → 0 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ;  0 °C
Referência
Balancing Lewis Acidity and Carbocation Stability for the Selective Deoxyhalogenation of Aryl Carbonyls and Carbinols
Ramachandran, P. Veeraraghavan ; Alawaed, Abdulkhaliq A.; Hamann, Henry J., Organic Letters, 2023, 25(25), 4650-4655

Método de produção 4

Condições de reacção
1.1 Reagents: Triethylamine ,  Selenium tetrachloride Solvents: Toluene
Referência
Selenium and tellurium tetrachlorides as reagents for the conversion of alcohols to alkyl chlorides and tellurium tetrachloride as a Lewis acid catalyst for aromatic alkylation
Yamauchi, Takayoshi; Hattori, Kaneaki; Mizutaki, Shoichi; Tamaki, Kentaro; Uemura, Sakae, Bulletin of the Chemical Society of Japan, 1986, 59(11), 3617-20

Método de produção 5

Condições de reacção
Referência
Synthesis of azolylethyl benzhydryl ethers, analogs of diphenhydramine
Burdeinyi, M. L.; Popkov, S. V.; Kharchevnikova, M. V., Russian Chemical Bulletin, 2009, 58(5), 936-939

Método de produção 6

Condições de reacção
1.1 Reagents: Hydrochloric acid Catalysts: Tetrabutylammonium bromide Solvents: Toluene ,  Water ;  rt; 6 - 7 h, 40 - 45 °C
Referência
Stereoselective synthesis of (Z)-1-benzhydryl-4-cinnamylpiperazines via the Wittig reaction
Shivprakash, S.; Reddy, G. Chandrasekara, Synthetic Communications, 2014, 44(5), 600-609

Método de produção 7

Condições de reacção
1.1 Reagents: Tributyltin chloride ;  4 h, 50 °C
Referência
Substitution reactions on carbon utilizing organotin reagents
Vartanian, Paul F., 1974, , ,

Método de produção 8

Condições de reacção
1.1 Reagents: Oxalyl chloride Catalysts: Triphenylphosphine oxide Solvents: Chloroform ;  5 min, rt
1.2 Reagents: Oxalyl chloride Solvents: Chloroform ;  7 h, rt
Referência
Catalytic Phosphorus(V)-Mediated Nucleophilic Substitution Reactions: Development of a Catalytic Appel Reaction
Denton, Ross M.; An, Jie; Adeniran, Beatrice; Blake, Alexander J.; Lewis, William; et al, Journal of Organic Chemistry, 2011, 76(16), 6749-6767

Método de produção 9

Condições de reacção
1.1 Reagents: Hydrochloric acid Solvents: Water ;  10 min, 100 °C
Referência
Continuous-Flow Multistep Synthesis of Cinnarizine, Cyclizine, and a Buclizine Derivative from Bulk Alcohols
Borukhova, Svetlana; Noel, Timothy; Hessel, Volker, ChemSusChem, 2016, 9(1), 67-74

Método de produção 10

Condições de reacção
1.1 Reagents: Hydrochloric acid ,  Calcium chloride Solvents: Water ;  rt; 4 h, 90 °C
Referência
A Novel Synthetic Approach to Diarylmethylpiperazine Drugs
Yu, Tian; Dong, Hongbo; Shi, Zheng; Cheng, Lijia; Guo, Xiaoheng; et al, Letters in Organic Chemistry, 2018, 15(6), 485-490

Método de produção 11

Condições de reacção
1.1 Reagents: Tetrabutylammonium bromide ,  Hydrochloric acid Solvents: Water ;  40 - 45 °C
Referência
Design, synthesis, and molecular docking study of new piperazine derivative as potential antimicrobial agents
Patil, Mahadev; Noonikara Poyil, Anurag; Joshi, Shrinivas D.; Patil, Shivaputra A.; Patil, Siddappa A.; et al, Bioorganic Chemistry, 2019, 92,

Método de produção 12

Condições de reacção
1.1 Reagents: Hydrochloric acid Solvents: Water
Referência
Alkyl-oxygen fission in carboxylic esters. II. Derivatives of p-methoxybenzohydryl
Balfe, Michael P.; Doughty, Mark A.; Kenyon, Joseph; Poplett, Reginald, Journal of the Chemical Society, 1942, 605, 605-11

Método de produção 13

Condições de reacção
1.1 Reagents: Chlorotrimethylsilane Catalysts: Montmorillonite ((Al1.33-1.67Mg0.33-0.67)(Ca0-1Na0-1)0.33Si4(OH)2O10.xH2O) Solvents: Dichloromethane ;  40 min, rt
Referência
Chlorination of Benzylic and Allylic Alcohols with Trimethylsilyl Chloride Enhanced by Natural Sodium Montmorillonite
Tandiary, Michael Andreas; Masui, Yoichi; Onaka, Makoto, Synlett, 2014, 25(18), 2639-2643

Método de produção 14

Condições de reacção
1.1 Reagents: Chlorotrimethylsilane ;  4 h, rt
Referência
Direct halogenation of alcohols with halosilanes under catalyst- and organic solvent-free reaction conditions
Ajvazi, Njomza; Stavber, Stojan, Tetrahedron Letters, 2016, 57(22), 2430-2433

Método de produção 15

Condições de reacção
1.1 Solvents: Acetonitrile ;  16 h, reflux
Referência
Synthesis of New Camphor-Based Carbene Ligands and Their Application in a Copper-Catalyzed Michael Addition with B2Pin2
Koppenwallner, Maximilian; Rais, Eduard; Uzarewicz-Baig, Magdalena; Tabassum, Sobia; Gilani, Mazhar Amjad; et al, Synthesis, 2015, 47(6), 789-800

Chlorodiphenylmethane Raw materials

Chlorodiphenylmethane Preparation Products

Chlorodiphenylmethane Literatura Relacionada

Fornecedores recomendados
Amadis Chemical Company Limited
(CAS:90-99-3)Chlorodiphenylmethane
A843689
Pureza:99%
Quantidade:500ml
Preço ($):275.0